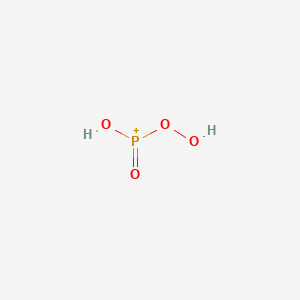![molecular formula C12H20O B14684930 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one CAS No. 32134-51-3](/img/structure/B14684930.png)
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,7,7-Pentamethylbicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that includes five methyl groups attached to a bicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but fewer methyl groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another related compound with fewer methyl groups.
Uniqueness
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one is unique due to its high degree of methylation, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
32134-51-3 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1,3,3,7,7-pentamethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-10(2)8-6-7-12(5,9(10)13)11(8,3)4/h8H,6-7H2,1-5H3 |
Clave InChI |
DFLXTULUQXQXFF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1=O)(C2(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

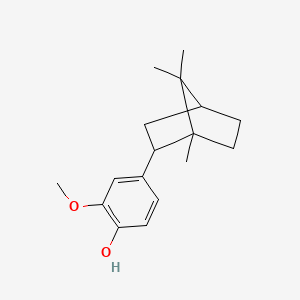
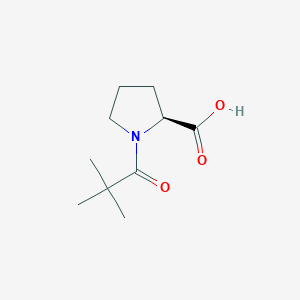

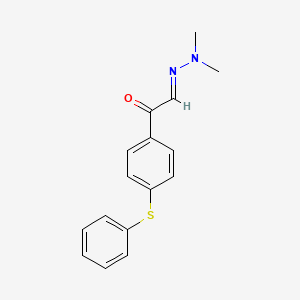
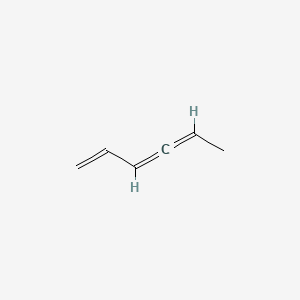


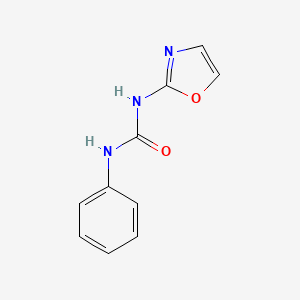
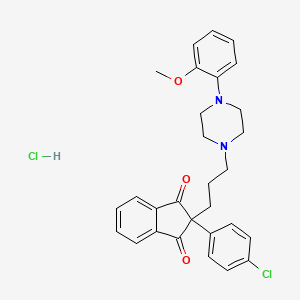
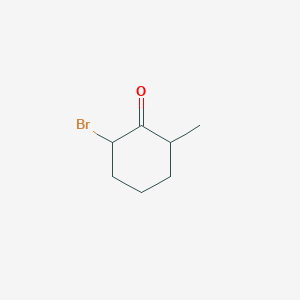
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
